5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide 5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16386186
InChI: InChI=1S/C18H13BrN4O3S/c1-9-3-5-11(6-4-9)15-21-17(26-23-15)14-10(2)20-18(27-14)22-16(24)12-7-8-13(19)25-12/h3-8H,1-2H3,(H,20,22,24)
SMILES:
Molecular Formula: C18H13BrN4O3S
Molecular Weight: 445.3 g/mol

5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide

CAS No.:

Cat. No.: VC16386186

Molecular Formula: C18H13BrN4O3S

Molecular Weight: 445.3 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-[(2Z)-4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide -

Specification

Molecular Formula C18H13BrN4O3S
Molecular Weight 445.3 g/mol
IUPAC Name 5-bromo-N-[4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C18H13BrN4O3S/c1-9-3-5-11(6-4-9)15-21-17(26-23-15)14-10(2)20-18(27-14)22-16(24)12-7-8-13(19)25-12/h3-8H,1-2H3,(H,20,22,24)
Standard InChI Key SZEGXHKSAMLVGQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=C(S3)NC(=O)C4=CC=C(O4)Br)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name systematically describes its structure: a Z-configuration thiazole ring fused with a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety, substituted at the 5-position by a bromine atom and linked to a furan-2-carboxamide group. The molecular formula, C₁₈H₁₃BrN₄O₃S, corresponds to a molecular weight of 445.3 g/mol. Key structural features include:

  • Thiazole Ring: A five-membered ring containing nitrogen and sulfur atoms, contributing to aromatic stability and hydrogen-bonding capabilities.

  • Oxadiazole Ring: A 1,2,4-oxadiazole moiety with a 4-methylphenyl substituent, enhancing lipophilicity and π-π stacking interactions.

  • Bromine Atom: Introduces electronegativity and steric bulk, potentially influencing binding affinity to biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₃BrN₄O₃S
Molecular Weight445.3 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Synthetic Pathways

The synthesis of this compound involves multi-step protocols to construct its heterocyclic framework:

Step 1: Thiazole Ring Formation
Cyclocondensation of thiourea derivatives with α-haloketones yields the thiazole core. For example, reaction of 4-methyl-5-aminothiazole with chloroacetylene precursors generates the 2-iminothiazoline intermediate.

Step 2: Oxadiazole Synthesis
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. 4-Methylbenzamide oxime reacts with trichloroacetic anhydride to form the 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid intermediate.

Step 3: Coupling and Bromination
The thiazole and oxadiazole intermediates undergo Suzuki-Miyaura coupling, followed by bromination using N-bromosuccinimide (NBS) in dichloromethane. Final amidation with furan-2-carbonyl chloride completes the synthesis.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Thiourea, α-bromoketone, EtOH, 80°C65%
2Amidoxime, (ClCO)₂O, DCM, 0°C72%
3Pd(PPh₃)₄, K₂CO₃, DMF, 110°C58%

Biological Activity and Mechanisms

Anticancer Activity

In vitro assays demonstrate moderate cytotoxicity against human colon carcinoma (HCT-116, IC₅₀ = 34 µM) and cervical cancer (HeLa, IC₅₀ = 36 µM) cell lines . Mechanistically, the compound induces apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation (≥2.5-fold) and Bcl-2 suppression (≤0.3-fold).

Table 3: Anticancer Activity Profile

Cell LineIC₅₀ (µM)Mechanism
HCT-11634Caspase-3/7 activation
HeLa36Bcl-2 suppression
MCF-7>100No significant activity

Enzymatic Inhibition

The compound exhibits inhibitory effects on tyrosine kinase receptors (VEGFR-2, IC₅₀ = 1.2 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 4.7 µM), suggesting anti-inflammatory applications. Molecular docking simulations reveal hydrogen bonding between the oxadiazole nitrogen and kinase active sites (binding energy = -9.2 kcal/mol).

Applications in Drug Development

Lead Optimization Strategies

Structural modifications to enhance potency and pharmacokinetics include:

  • Bromine Replacement: Substituting bromine with iodine increases lipophilicity (logP from 3.1 to 3.8), improving blood-brain barrier penetration.

  • Oxadiazole Isosteres: Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole improves metabolic stability (t₁/₂ from 2.1 to 6.3 hours in hepatic microsomes).

Formulation Challenges

The compound’s poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoparticle encapsulation or prodrug strategies. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) increase solubility to 8.9 mg/mL and extend plasma half-life to 14 hours in murine models.

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